Hashishene

Catalog No.
S13958417
CAS No.
16626-39-4
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hashishene

CAS Number

16626-39-4

Product Name

Hashishene

IUPAC Name

1-ethenyl-5,5-dimethylbicyclo[2.1.1]hexane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-4-10-6-5-8(7-10)9(10,2)3/h4,8H,1,5-7H2,2-3H3

InChI Key

FVALSVRBUSTXPB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C2)C=C)C

Hashishene, chemically known as 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane, is a rare monoterpene identified primarily in hashish, particularly Moroccan hash. It is derived from the degradation of beta-myrcene, a common terpene found in various plants, including cannabis. The molecular formula of hashishene is C10H16C_{10}H_{16} with a molecular weight of approximately 136.234 g/mol and a boiling point of 161°C (321°F) . This compound is notable for its unique earthy and floral aroma, which significantly contributes to the characteristic flavor profile of hashish .

The formation of hashishene occurs through a photochemical rearrangement of beta-myrcene, primarily during the drying and curing processes of cannabis. This transformation is facilitated by photo-oxidation, where exposure to ultraviolet light and oxygen leads to the creation of allylic hydroperoxides, which subsequently rearrange into hashishene . The reaction can be summarized as follows:

  • Photo-oxidation of Beta-Myrcene:
    Beta MyrceneUV LightAllylic Hydroperoxides\text{Beta Myrcene}\xrightarrow{\text{UV Light}}\text{Allylic Hydroperoxides}
  • Rearrangement to Hashishene:
    Allylic HydroperoxidesHashishene\text{Allylic Hydroperoxides}\rightarrow \text{Hashishene}

This reaction pathway highlights the role of environmental factors in the synthesis of hashishene, particularly in traditional hash-making practices that involve sun exposure .

Hashishene synthesis is primarily achieved through the photo-oxidation of beta-myrcene during the processing of cannabis into hashish. The steps involved typically include:

  • Harvesting: Cannabis buds are collected.
  • Drying: Buds are dried under sunlight, promoting photo-oxidation.
  • Sifting: During this process, mechanical agitation may facilitate further chemical transformations.
  • Curing: The dried material is allowed to cure, enhancing the development of flavors and aromas through continued

Hashishene's primary application lies within the cannabis industry, particularly in enhancing the flavor profiles of various cannabis products such as hashish. Its unique aroma contributes to consumer preferences and can influence market value. Additionally, given its potential biological activities, hashishene may find applications in aromatherapy and natural health products once more research confirms its benefits .

Hashishene shares structural similarities with several other terpenes, particularly beta-myrcene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaCharacteristicsUnique Features
HashisheneC10H16Earthy and floral aromaDerived from beta-myrcene via photo-oxidation
Beta-MyrceneC10H16Fruity and herbal aromaCommonly found in many plants; precursor to hashishene
Alpha-PineneC10H16Pine-like aromaFound in pine trees; different structural arrangement
LimoneneC10H16Citrus aromaKnown for its uplifting effects; distinct structure
Beta-CaryophylleneC15H24Spicy and woody aromaOnly known terpene that acts as a cannabinoid

Hashishene's unique formation process and its specific aromatic profile distinguish it from these similar compounds, making it an intriguing subject for further research .

XLogP3

3.8

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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